KM91104

Overview

Description

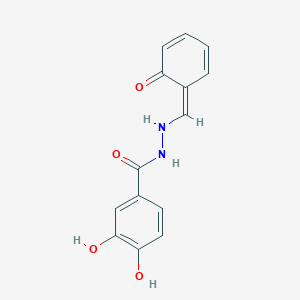

KM91104 is a cell-permeable inhibitor of V-ATPase, specifically targeting the interaction between V-ATPase subunit A3 and subunit B2. It has a molecular formula of C₁₄H₁₂N₂O₄ and a molecular weight of 272.26 g/mol . This compound is primarily used in scientific research and has shown significant potential in various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KM91104 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized using standard organic chemistry techniques, including condensation reactions and purification processes .

Industrial Production Methods

This compound is produced on an industrial scale using optimized synthetic routes to ensure high purity and yield. The production process involves stringent quality control measures to maintain the compound’s integrity and effectiveness. The compound is typically stored at -20°C in powder form and at -80°C in solvent form to ensure stability .

Chemical Reactions Analysis

Types of Reactions

KM91104 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Substitution reagents: Such as halogens and nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

Cancer Research

KM91104 has been investigated for its potential in cancer therapy due to its ability to disrupt v-ATPase activity, which is linked to tumor progression and metastasis.

- Wnt Signaling Pathway Inhibition : Research indicates that this compound can inhibit Wnt/β-catenin signaling, which is often hyperactivated in gastrointestinal cancers. This inhibition may suppress tumorigenesis, making it a candidate for therapeutic strategies against these cancers .

- Oligodendroglial Cell Differentiation : this compound has been shown to neutralize the negative effects of the human endogenous retrovirus type W (HERV-W) on oligodendroglial cell differentiation, suggesting its potential role in multiple sclerosis-related therapies .

Fibrosis Research

The compound has demonstrated efficacy in modulating fibrogenic processes:

- Hepatic Stellate Cells (HSCs) : Studies have shown that this compound treatment leads to a downregulation of pro-fibrogenic markers in activated HSCs. This suggests its potential use in treating liver fibrosis by inhibiting the activation of these cells and altering their metabolic profile .

Bone Metabolism

This compound's impact on bone health is notable:

- Inhibition of Osteoclast Activity : Research indicates that this compound inhibits osteoclast bone resorption, which is critical for maintaining bone homeostasis. This effect could be beneficial in treating conditions such as osteoporosis and rheumatoid arthritis .

Experimental Models

- In vitro studies using RAW 264.7 cells demonstrated that this compound effectively inhibited osteoclast differentiation and activity, providing insights into its potential use for bone-related diseases .

Summary of Findings

The diverse applications of this compound across different fields underscore its significance as a research tool and potential therapeutic agent:

| Application Area | Key Findings | Potential Impact |

|---|---|---|

| Cancer Research | Inhibits Wnt signaling; affects oligodendrocyte differentiation | Potential therapeutic strategy for cancers and MS |

| Fibrosis Research | Downregulates pro-fibrogenic markers in HSCs | Possible treatment for liver fibrosis |

| Bone Metabolism | Inhibits osteoclast activity | Therapeutic potential for osteoporosis |

Mechanism of Action

KM91104 exerts its effects by specifically inhibiting the V-ATPase enzyme, which is responsible for proton transport across cellular membranes. The compound targets the interaction between the A3 and B2 subunits of V-ATPase, leading to the disruption of proton transport and subsequent cellular effects. This inhibition affects various cellular processes, including pH regulation, ion transport, and metabolic activity .

Comparison with Similar Compounds

Similar Compounds

KM91104 is compared with other V-ATPase inhibitors, such as:

Bafilomycin: Another well-known V-ATPase inhibitor with a different mechanism of action.

Concanamycin A: A macrolide antibiotic that inhibits V-ATPase by binding to the enzyme’s subunits.

Uniqueness

This compound is unique due to its specific targeting of the A3-B2 subunit interaction of V-ATPase, which distinguishes it from other inhibitors like bafilomycin and concanamycin A. This specificity allows for more precise modulation of V-ATPase activity and potentially fewer off-target effects .

Biological Activity

KM91104 is a benzyhydrazide derivative that has garnered attention for its biological activity, particularly in the context of osteoclast function and potential therapeutic applications in bone-related diseases. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including its mechanisms of action, effects on cellular processes, and implications for therapeutic development.

This compound primarily functions as an inhibitor of the vacuolar H+-ATPase (v-ATPase) complex, specifically targeting the interaction between the a3-B2 subunits. This inhibition disrupts osteoclast resorption activity without affecting cell viability or differentiation. The compound was found to inhibit bone resorption in various in vitro models, including RAW 264.7 macrophages and bone marrow mononuclear (BMM) cells, at micromolar concentrations .

Inhibition of Osteoclast Activity

- Cell Viability : Research indicates that this compound does not exhibit cytotoxic effects on RAW 264.7 cells, maintaining cell viability even at concentrations that inhibit osteoclast resorption .

- Osteoclastogenesis : The compound does not interfere with the differentiation of osteoclasts from precursor cells induced by RANKL (Receptor Activator of Nuclear Factor Kappa-Β Ligand), suggesting a specific action on resorption rather than differentiation .

- Bone Resorption : this compound effectively reduces the resorptive capacity of osteoclasts, as demonstrated in assays measuring mineralized matrix degradation .

Data Summary

The following table summarizes the key experimental results related to this compound's biological activity:

| Parameter | Observation |

|---|---|

| Cell Line | RAW 264.7 |

| Concentration Range | Micromolar |

| Effect on Cell Viability | No cytotoxicity observed |

| Effect on Osteoclastogenesis | No inhibition of differentiation noted |

| Effect on Bone Resorption | Significant reduction in resorptive activity |

Therapeutic Potential

The ability of this compound to selectively inhibit osteoclast activity positions it as a potential candidate for developing anti-resorptive therapies aimed at conditions such as osteoporosis. The selective nature of its action—preserving osteoclast viability while inhibiting their function—aligns with the need for safer alternatives to current anti-resorptive agents that often have broader systemic effects .

Comparative Studies

In comparative studies with other compounds like luteolin, this compound has shown similar efficacy in inhibiting osteoclast resorption but with distinct mechanisms. While luteolin affects multiple pathways, this compound specifically targets v-ATPase interactions, offering a more focused therapeutic approach .

Properties

IUPAC Name |

3,4-dihydroxy-N-[(2-hydroxyphenyl)methylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-11-4-2-1-3-10(11)8-15-16-14(20)9-5-6-12(18)13(19)7-9/h1-8,17-19H,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVYHPUGEQGQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304481-60-5 | |

| Record name | 304481-60-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.